Differential CCK-A Affinity Defines CCK-B Selectivity
In competitive radioligand binding studies using membranes from cloned human CCK-A receptors, CCK-8S binds with high affinity (approximate Ki of 0.6-1 nM). Desulfation of CCK-8 reduces affinity by ~500-fold, while CCK-4 loses 1,000- to 10,000-fold in affinity [1]. This stark differential underpins the compound's functional selectivity for the CCK-B receptor, where CCK-4's affinity loss is only ~10-fold compared to CCK-8S [2].
| Evidence Dimension | Binding Affinity (Ki) at CCK-A Receptor |
|---|---|
| Target Compound Data | Ki: 1,000- to 10,000-fold reduction vs. CCK-8S (approx. 600 nM - 10 µM) |
| Comparator Or Baseline | CCK-8S Ki: 0.6-1 nM |
| Quantified Difference | ≥1,000-fold lower affinity |
| Conditions | Cloned human CCK-A receptor expressed in CHO cells, [125I]-CCK-8S displacement |
Why This Matters
This >1,000-fold difference ensures that CCK-4 selectively activates CCK-B receptors at standard experimental concentrations, avoiding confounding CCK-A-mediated effects such as pancreatic enzyme secretion or gallbladder contraction.
- [1] Wank SA. Cholecystokinin receptors. Am J Physiol. 1995;269(5 Pt 1):G628-G646. doi:10.1152/ajpgi.1995.269.5.G628 View Source
- [2] Noble F, Wank SA, Crawley JN, et al. International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacol Rev. 1999;51(4):745-781. View Source
